molecular formula C6H11NO B15296501 2-Azabicyclo[3.1.1]heptan-4-ol

2-Azabicyclo[3.1.1]heptan-4-ol

Cat. No.: B15296501
M. Wt: 113.16 g/mol
InChI Key: RJFSZMRLRWNKCP-UHFFFAOYSA-N
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Description

2-Azabicyclo[311]heptan-4-ol is a bicyclic compound that features a nitrogen atom within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Azabicyclo[3.1.1]heptan-4-ol can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the reduction of spirocyclic oxetanyl nitriles, which has been studied for its mechanism, scope, and scalability .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that these methods could be adapted for larger-scale production.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.1.1]heptan-4-ol involves its interaction with molecular targets and pathways in biological systems. For example, when incorporated into the structure of Rupatidine, the compound improves the drug’s physicochemical properties by mimicking the fragment of meta-substituted benzenes . This structural modification enhances the drug’s binding affinity and stability.

Comparison with Similar Compounds

2-Azabicyclo[3.1.1]heptan-4-ol can be compared with other similar compounds, such as 2-Azabicyclo[2.2.1]heptanes and bicyclo[3.1.1]heptanes. These compounds share similar structural features but differ in their ring sizes and substitution patterns. For instance, 2-Azabicyclo[2.2.1]heptanes are synthesized via palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes and are used to build up a library of bridged aza-bicyclic structures . Bicyclo[3.1.1]heptanes, on the other hand, are proposed to mimic the fragment of meta-substituted benzenes in biologically active compounds .

Similar Compounds

  • 2-Azabicyclo[2.2.1]heptanes
  • Bicyclo[3.1.1]heptanes
  • Spirocyclic oxetanyl nitriles

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

2-azabicyclo[3.1.1]heptan-4-ol

InChI

InChI=1S/C6H11NO/c8-6-3-7-5-1-4(6)2-5/h4-8H,1-3H2

InChI Key

RJFSZMRLRWNKCP-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1NCC2O

Origin of Product

United States

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